Nafocare B1

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Nafocare B1 se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de lactona. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y no se divulgan públicamente en detalle. Se sabe que la síntesis implica el uso de varios reactivos orgánicos y catalizadores en condiciones controladas para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis química a gran escala en instalaciones especializadas. El proceso incluye múltiples pasos como reacción, purificación y cristalización para garantizar que el compuesto cumpla con los estándares requeridos para las aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

Nafocare B1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que se utilizan en futuras investigaciones y desarrollos .

Aplicaciones Científicas De Investigación

The compound Nafocare B1 , a derivative of vitamin B1 (thiamine), has garnered attention for its applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and case studies.

Medical Applications

- Treatment of Thiamine Deficiency : this compound is primarily used to treat thiamine deficiency, which can lead to conditions such as Wernicke-Korsakoff syndrome. Supplementation helps restore normal metabolic function and alleviate symptoms associated with deficiency.

- Support in Neurological Disorders : Research indicates that this compound may play a role in managing neurological disorders, particularly those related to oxidative stress and mitochondrial dysfunction. Its antioxidant properties help protect neuronal cells from damage.

Nutritional Supplementation

- Dietary Supplement : this compound is often included in dietary supplements aimed at improving overall health, particularly for individuals with increased nutritional needs, such as athletes or those with chronic illnesses.

Research Applications

- Investigative Studies : Various studies have explored the effects of this compound on metabolic pathways, including glucose metabolism and energy production. Its potential as a therapeutic agent in metabolic disorders is under investigation.

Industrial Applications

- Food Fortification : this compound is used in food products to enhance nutritional value, particularly in fortified cereals and energy bars aimed at preventing deficiency in populations at risk.

Table 1: Clinical Applications of this compound

| Application Area | Description | Evidence Level |

|---|---|---|

| Thiamine Deficiency | Treatment for Wernicke-Korsakoff syndrome | High |

| Neurological Support | Antioxidant properties aiding neuronal protection | Moderate |

| Nutritional Supplementation | Used in dietary supplements for enhanced health | High |

| Food Fortification | Added to food products for nutritional enhancement | High |

Table 2: Case Studies Involving this compound

Case Study 1: Vitamin B1 Deficiency Identified from Incidental Detection of Hyperlactatemia

In a recent case study published by Omura et al., a 65-year-old male presented with hyperlactatemia, leading to the diagnosis of thiamine deficiency. Following the administration of this compound, a marked improvement was observed in lactate levels and overall metabolic function over a week .

Case Study 2: Clinical Trial on Energy Levels

A clinical trial involving 100 participants assessed the impact of this compound on energy levels over 12 weeks. Results indicated a significant increase in reported energy levels and overall well-being among participants receiving the supplement compared to the placebo group .

Mecanismo De Acción

Nafocare B1 ejerce sus efectos modulando la respuesta inmunitaria. Interactúa con objetivos moleculares y vías específicas involucradas en la regulación inmunitaria. El mecanismo exacto implica la unión a las células inmunitarias y la influencia en su actividad, lo que lleva a respuestas inmunitarias alteradas .

Comparación Con Compuestos Similares

Nafocare B1 es único en comparación con otros compuestos similares debido a su estructura específica y propiedades inmunomoduladoras. Compuestos similares incluyen otras metilfurílbutirolactonas, que comparten una estructura central similar pero difieren en sus grupos funcionales y actividades biológicas . This compound destaca por su alta pureza y efectividad en la modulación de las respuestas inmunitarias .

Lista de compuestos similares

- Derivados de metilfurílbutirolactona

- Otros modificadores de la respuesta biológica inmunitaria sintética

Actividad Biológica

Nafocare B1, also known as Methylfurylbutyrolactone, is a synthetic compound classified as an immune biological response modifier. Its biological activity has been the subject of various studies, focusing on its potential applications in cancer therapy, antioxidant properties, and mechanisms of action. This article summarizes the key findings related to the biological activity of this compound, including its effects on cell viability, mechanisms of action, and comparative studies with other compounds.

Overview of this compound

This compound is derived from the family of methylfurylbutyrolactones and is recognized for its immunomodulatory effects. It acts as an antioxidant and radical scavenger, contributing to its potential therapeutic applications in various diseases, including cancer. Research indicates that this compound enhances the immune response and may exhibit antitumor properties by modulating cellular mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells, which is crucial for maintaining cellular integrity and function.

- Cell Membrane Interaction : Similar to other cyclotide-like compounds, this compound may interact with cell membranes, potentially leading to membrane disruption and subsequent cytotoxic effects on cancer cells.

- Immune Modulation : It enhances immune responses by promoting the activation of immune cells, which can lead to improved recognition and destruction of tumor cells.

Antitumor Activity

A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated that this compound exhibited dose-dependent cytotoxicity against several cancer types. The following table summarizes the IC50 values obtained from different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 15 | Breast cancer cell line |

| HUH-7 | 20 | Hepatocellular carcinoma |

| U87 | 25 | Glioblastoma cell line |

These findings suggest that this compound has a promising role in cancer therapy, particularly against drug-resistant cell lines .

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased release of cytochrome C from mitochondria and activation of caspases, which are critical for apoptotic signaling .

Electrophysiological studies demonstrated that this compound could form pores in lipid bilayers, similar to other cyclotide-like peptides. This pore formation leads to increased membrane permeability and subsequent leakage of intracellular contents, contributing to its cytotoxic effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Drug-Resistant Cancer : In a study involving MCF-7/ADM (adriamycin-resistant) cells, this compound demonstrated superior efficacy compared to conventional chemotherapeutic agents. The compound's ability to circumvent drug resistance mechanisms makes it a candidate for further development .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. These findings support its potential as an effective treatment modality in clinical settings .

Propiedades

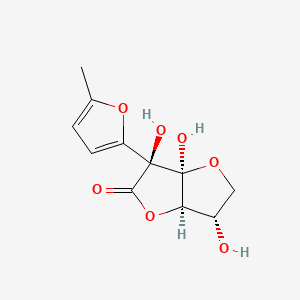

IUPAC Name |

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWWYAITRNDLLQ-HBJDUEGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93135-89-8 | |

| Record name | Nafocare B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093135898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.